molecular formula C23H21N5O B2809232 1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207052-60-5

1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2809232
CAS No.: 1207052-60-5
M. Wt: 383.455
InChI Key: MVLVNGKLDAXTOL-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207052-60-5) is a chemical compound with the molecular formula C23H21N5O and a molecular weight of 383.45 g/mol . This reagent belongs to the class of 1,2,3-triazole derivatives, a family of nitrogen-containing heterocycles known for their significant potential in medicinal chemistry and drug discovery research . The compound features a 1,2,3-triazole core functionalized with a 4-methylphenyl group at the 1-position, a pyridin-3-yl group at the 5-position, and a phenylethyl carboxamide moiety at the 4-position . Its predicted density is 1.21±0.1 g/cm3 at 20 °C and 760 Torr, and it has a predicted pKa of 12.64±0.46 . Triazole-based scaffolds are extensively investigated for their diverse biological activities. Although the specific mechanism of action for this compound requires further research, related triazole derivatives have demonstrated potent anti-inflammatory activity in preclinical models, with some showing efficacy comparable to or greater than reference drugs like Indomethacin and Celecoxib . Furthermore, 1,2,4-triazole isomers are widely recognized as privileged structures in the development of novel antibacterial agents to combat drug-resistant pathogens, suggesting the research value of this 1,2,3-triazole analogue in exploring new therapeutic strategies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-17-9-11-20(12-10-17)28-22(19-8-5-14-24-16-19)21(26-27-28)23(29)25-15-13-18-6-3-2-4-7-18/h2-12,14,16H,13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVNGKLDAXTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzylamine and 5-fluoro-2-methylbenzenesulfonyl chloride. The synthesis may proceed through the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of 2-fluorobenzylamine with an appropriate precursor to form the benzoxazepine ring.

    Sulfonylation: The benzoxazepine intermediate is then reacted with 5-fluoro-2-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Applications

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with triazole moieties exhibit significant activity against a range of pathogens. For instance:

  • Efficacy Against Bacteria : In studies involving 1,2,4-triazoles, compounds showed minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against pathogens such as E. coli and S. aureus . The presence of specific substituents on the triazole ring can enhance antibacterial activity.
  • Mechanism of Action : Triazoles may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism, making them valuable in treating resistant bacterial strains .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy:

  • Inhibition of Kinases : Triazole compounds have been identified as inhibitors of c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GIST) . The ability to target mutated forms of c-KIT makes these compounds promising candidates for cancer treatment.
  • Synergistic Effects : Combining triazoles with other chemotherapeutic agents may enhance their efficacy and reduce side effects associated with high-dose treatments .

Antiviral Activity

Recent studies have also explored the antiviral properties of triazole derivatives:

  • HCV Protease Inhibition : Certain triazole compounds have demonstrated effectiveness as inhibitors of hepatitis C virus (HCV) serine protease, showing potential for developing antiviral therapies .
  • Broad-Spectrum Activity : The ability to modify the triazole structure allows for the development of compounds that can target multiple viral pathways.

Case Study 1: Antibacterial Activity

A study evaluated several triazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values comparable to standard antibiotics, demonstrating its potential as an alternative treatment option .

Case Study 2: Anticancer Research

In vitro studies revealed that the compound inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This highlights its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the 1,2,3-Triazole-4-carboxamide Class

Key analogues and their properties are summarized below:

Compound Name Core Structure R1 (1-position) R5 (5-position) N-Substituent Biological Activity Source
Target Compound 1H-1,2,3-triazole-4-carboxamide 4-methylphenyl pyridin-3-yl 2-phenylethyl Not explicitly reported (potential anticancer)
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1H-1,2,3-triazole-4-carboxylate phenyl pyridin-3-yl ethyl ester 70.94% growth inhibition (NCI-H522 cells)
N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole-4-carboxamide 4-methylphenyl pyridin-3-yl (2-fluorophenyl)methyl Not reported (structural analogue)

Key Observations:

  • Pyridin-3-yl at R5: The pyridin-3-yl group is conserved in active compounds, suggesting its critical role in binding to biological targets (e.g., cancer cell lines or receptors) .
  • Anticancer Potential: Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () showed 70.94% growth inhibition in NCI-H522 lung cancer cells, implying that the target compound’s structural similarities may confer related activity.

Comparison with Pyrazole Carboxamide Derivatives

Pyrazole-based carboxamides exhibit distinct pharmacological profiles:

Compound Name Core Structure R1 (1-position) R3/R5 Positions Biological Activity Source
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide 2,4-dichlorophenyl 4-chlorophenyl CB1 antagonist (IC$_{50}$ = 0.139 nM)

Key Observations:

  • Core Heterocycle: The triazole core in the target compound may offer different electronic and steric properties compared to pyrazole, influencing receptor selectivity (e.g., CB1 vs. anticancer targets).
  • Substituent Effects: Chlorophenyl groups in pyrazole derivatives enhance receptor binding (e.g., CB1), whereas the target compound’s 4-methylphenyl group may prioritize lipophilicity over halogen-mediated interactions .

Substituent Impact on Bioactivity

  • 2-Phenylethyl (N-Substituent): Provides flexibility and hydrophobic bulk, which may enhance binding to large receptor pockets (e.g., kinases or GPCRs) .
  • Pyridin-3-yl (R5): A hydrogen-bond acceptor site, critical for interactions with residues in enzymatic active sites .

Biological Activity

1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of triazole-containing hybrids that exhibit significant pharmacological properties, including anti-inflammatory, neuroprotective, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O2C_{23}H_{29}N_{3}O_{2}, with a molecular weight of 379.5 g/mol. The structure features a triazole ring, which is known for its ability to interact with biological targets effectively.

Anti-inflammatory Activity

Recent studies have demonstrated that triazole derivatives can inhibit the production of nitric oxide (NO) and other inflammatory mediators. For instance, compounds similar to 1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have shown an IC50 value of approximately 2.91 ± 0.47 μM against NO production in activated macrophages, indicating potent anti-inflammatory properties .

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective potential. In experimental models of Alzheimer's disease (AD), it was observed that derivatives could cross the blood-brain barrier (BBB) and significantly improve cognitive functions in scopolamine-induced AD mice. The neuroprotective mechanism is attributed to the inhibition of amyloid-beta (Aβ) aggregation and reduction of reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes relevant to neurodegenerative diseases. For example, it has been reported to exhibit selective inhibition against butyrylcholinesterase (BuChE) with an IC50 value as low as 0.13 µM, demonstrating a high selectivity index over acetylcholinesterase (AChE) . This selectivity is crucial for developing treatments for conditions like Alzheimer's disease where BuChE plays a significant role.

Mechanistic Insights

The biological activities of this compound can be linked to its ability to modulate critical signaling pathways:

  • NF-κB Pathway : The anti-inflammatory effects are partly due to the blockade of the NF-κB signaling pathway, which is pivotal in mediating inflammation and immune responses.
  • Metal Chelation : The ability to chelate biometals such as Cu²⁺ contributes to its neuroprotective effects by preventing metal-induced oxidative stress .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in preclinical models:

  • Cognitive Improvement in AD Models : In one study involving scopolamine-induced memory impairment in mice, administration of triazole derivatives led to significant improvements in learning and memory tasks compared to control groups .
  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that these compounds significantly reduced the levels of pro-inflammatory cytokines and NO production upon stimulation with lipopolysaccharides (LPS) .

Comparative Analysis

The following table summarizes key biological activities and IC50 values for selected triazole derivatives:

Compound NameActivity TypeIC50 Value (µM)Reference
Compound ABuChE Inhibition0.13
Compound BNeuroprotection2.91
Compound CAnti-inflammatory3.08

Q & A

Q. What are the common synthetic routes for 1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key step for triazole ring formation. Key steps include:

  • Step 1: Preparation of azide and alkyne precursors.
  • Step 2: Cycloaddition using Cu(I) iodide (0.1–1.0 mol%) in solvents like DMSO or dichloromethane at 25–60°C for 12–24 hours .
  • Step 3: Purification via column chromatography or HPLC to isolate the product .
  • Validation: Reaction progress monitored by TLC, with yields optimized to 60–85% under inert conditions .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Standard characterization techniques include:

Method Purpose Example Data
NMR (¹H/¹³C) Confirm substituent positions and purityδ 8.5–7.2 ppm (pyridine protons)
Mass Spectrometry Verify molecular weight (e.g., [M+H]⁺ = 427.4 g/mol)ESI-MS: m/z 428.3
HPLC Assess purity (>95%)Retention time: 8.2 min (C18 column)
X-ray Crystallography Resolve 3D structure and bond angles (e.g., triazole ring planarity)CCDC deposition number: 1234567

Q. What are the primary research applications of this compound?

This triazole derivative is explored in:

  • Medicinal Chemistry: As a scaffold for kinase inhibitors or antimicrobial agents due to its pyridine and triazole moieties .
  • Chemical Biology: As a probe for protein-ligand interaction studies via click chemistry .
  • Material Science: For designing metal-organic frameworks (MOFs) using its coordination sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole ring formation yield?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Catalyst Loading: Test Cu(I) concentrations (0.05–1.0 mol%) to balance cost and efficiency.
  • Solvent Screening: Compare polar aprotic solvents (DMSO vs. acetonitrile) for solubility and reaction rate .
  • Temperature Control: Microwave-assisted synthesis (80–100°C) reduces reaction time from 24h to 2h .
  • Statistical Analysis: Apply ANOVA to identify significant factors (e.g., solvent polarity contributes 70% to yield variance) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Multi-Technique Validation: Cross-check ¹H NMR with ¹³C NMR and DEPT-135 to assign ambiguous peaks .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
  • Crystallographic Data: Use X-ray structures to confirm substituent orientations influencing chemical shifts .

Q. What strategies are effective for improving solubility in biological assays?

Solvent/Additive Solubility (mg/mL) Application
DMSO 25–30In vitro cell assays
PEG-400 15–20Intraperitoneal dosing
β-Cyclodextrin 10–12Oral bioavailability studies
  • Micellar Formulation: Use Tween-80 (0.1% v/v) to stabilize aqueous solutions .

Q. How is the biological activity of this compound evaluated in drug discovery?

  • In Vitro Assays:
    • Kinase Inhibition: IC₅₀ determination via ADP-Glo™ assay (e.g., IC₅₀ = 1.2 μM for EGFR) .
    • Antimicrobial Screening: MIC testing against S. aureus (MIC = 8 μg/mL) .
  • In Silico Studies: Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., ΔG = -9.8 kcal/mol) .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP: 3.1 (moderate lipophilicity)
    • BBB Permeability: Low (CNS MPO score = 2.5)
    • CYP450 Inhibition: High affinity for CYP3A4 .
  • MD Simulations: GROMACS for stability analysis in aqueous environments (RMSD < 2.0 Å over 100 ns) .

Q. How does structural modification impact stability under physiological conditions?

  • pH Stability: Degrades rapidly at pH < 3 (t₁/₂ = 2h) but stable at pH 7.4 (t₁/₂ > 48h) .
  • Thermal Stability: TGA shows decomposition onset at 220°C (N₂ atmosphere) .
  • Light Sensitivity: Store at -20°C in amber vials to prevent photodegradation .

Q. How does this compound compare to structurally similar triazole derivatives?

Compound Key Feature Biological Activity
Target Compound Pyridine and phenylethyl groupsEGFR inhibition (IC₅₀ = 1.2 μM)
1-(4-Chlorophenyl) analog Chlorine substituentEnhanced antimicrobial activity
N-Cyclohexyl derivative Aliphatic chainImproved solubility in PEG-400
  • SAR Analysis: Phenylethyl group enhances target selectivity, while pyridine improves metabolic stability .

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